

(4-(Pyridin-3-yl)phenyl)boronic acid structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(Pyridin-3-yl)phenyl)boronic acid

Cat. No.: B187636

[Get Quote](#)

An In-depth Technical Guide to **(4-(Pyridin-3-yl)phenyl)boronic acid**: Structure, Bonding, and Application

Abstract

(4-(Pyridin-3-yl)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its unique architecture, combining a phenylboronic acid moiety with a pyridine ring, makes it an indispensable building block in modern synthetic chemistry. This guide provides an in-depth exploration of the molecular structure, bonding characteristics, and spectroscopic profile of **(4-(Pyridin-3-yl)phenyl)boronic acid**. We delve into the nuanced interplay of its functional groups, which dictates its reactivity, particularly in palladium-catalyzed cross-coupling reactions. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and application.

Introduction: A Keystone Building Block

(4-(Pyridin-3-yl)phenyl)boronic acid, with the chemical formula $C_{11}H_{10}BNO_2$ and CAS Number 170230-28-1, is a stable, solid organic compound.^{[1][2]} At its core, it is an arylboronic acid, a class of compounds that has revolutionized the formation of carbon-carbon bonds. The presence of both a phenylboronic acid group and a pyridine heterocycle within the same molecule provides two distinct reactive centers, making it a highly versatile reagent.

Its primary utility is found in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for synthesizing biaryl and heteroaryl compounds.^{[3][4]} These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.^{[3][5][6]} The ability to precisely and efficiently construct these complex molecular frameworks underscores the importance of **(4-(Pyridin-3-yl)phenyl)boronic acid** in the drug discovery pipeline.^{[5][6]}

Molecular Architecture and Bonding Principles

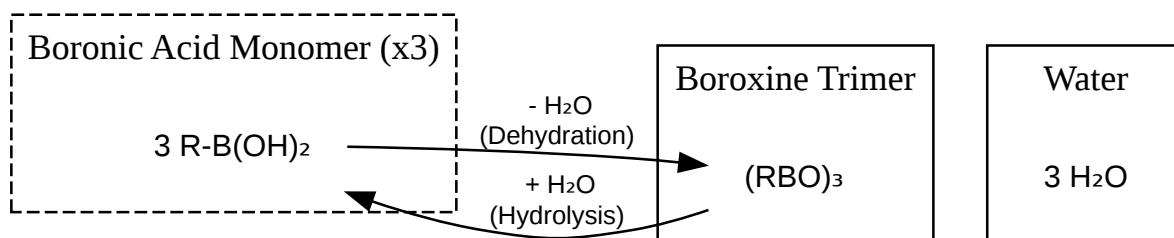
The chemical behavior of **(4-(Pyridin-3-yl)phenyl)boronic acid** is a direct consequence of its structure and the nature of its chemical bonds.

Core Structure and Geometry

The molecule consists of three fundamental units:

- A central phenyl ring.
- A pyridin-3-yl group attached at the 4-position of the phenyl ring.
- A boronic acid functional group [-B(OH)₂] attached to the 1-position of the phenyl ring.

Like other phenylboronic acids, the molecule is largely planar.^{[7][8]} The boron atom is sp²-hybridized, resulting in a trigonal planar geometry around the boron center and leaving a vacant p-orbital perpendicular to the molecular plane.^{[7][8]} This empty p-orbital is the defining feature of boronic acids, making them mild Lewis acids capable of accepting a pair of electrons.^{[9][10]}


Caption: Structure of **(4-(Pyridin-3-yl)phenyl)boronic acid**.

Key Bonding Interactions

- Carbon-Boron (C-B) Bond: The covalent bond between the phenyl ring's ipso-carbon and the boron atom is central to the molecule's function in cross-coupling reactions. The oxidative cleavage of this bond is a key step in various chemical transformations.^[11]
- Lewis Acidity and Basicity: The molecule possesses both a Lewis acidic center (the boron atom) and a Lewis basic center (the nitrogen atom of the pyridine ring). This duality can

influence its reactivity, solubility, and potential for intramolecular coordination, especially in different solvent environments.[3]

- **Hydrogen Bonding:** In the solid state, boronic acids are known to form extensive networks of hydrogen bonds through their hydroxyl groups.[8] Molecules typically arrange into hydrogen-bonded dimers, which can then assemble into larger chains or sheets.[7][12] This strong intermolecular interaction contributes to its solid nature and relatively high melting point.
- **Boroxine Formation:** A crucial aspect of boronic acid chemistry is the tendency to undergo dehydration, especially upon heating, to form a cyclic trimeric anhydride known as a boroxine.[7][10] This is a reversible equilibrium, and the presence of water favors the monomeric acid form. The formation of boroxines can complicate characterization, as it results in a mixture of species in solution.

[Click to download full resolution via product page](#)

Caption: Equilibrium between boronic acid and its boroxine trimer.

Spectroscopic and Crystallographic Characterization

Confirming the identity and purity of **(4-(Pyridin-3-yl)phenyl)boronic acid** requires a multi-technique analytical approach. The interplay between the monomeric acid, its boroxine form, and potential solvates can present unique challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation in solution.[13]

- ^{11}B NMR: This technique is highly specific for boron-containing compounds. The trigonal sp^2 -hybridized boron in the boronic acid typically gives a broad signal in the range of δ 28-34 ppm. The chemical shift is sensitive to the electronic environment and coordination state of the boron atom.[13][14]
- ^1H NMR: The proton spectrum will show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the phenyl and pyridyl rings. The hydroxyl protons of the boronic acid group often appear as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[13]
- ^{13}C NMR: The carbon spectrum provides information on the full carbon skeleton. The ipso-carbon, directly attached to the boron atom, is of particular interest and its signal may be broadened due to coupling with the boron nucleus.[15]

Causality Behind Experimental Choices: The choice of NMR solvent is critical. Solvents like DMSO-d_6 can help break up the oligomeric structures that form in less polar solvents like CDCl_3 , leading to sharper, more intelligible spectra.[16] Adding a small amount of D_2O can also simplify the spectrum by exchanging the acidic -OH protons for deuterium and shifting the monomer-boroxine equilibrium.[3]

Spectroscopic Data Summary

Technique	Typical Observations for Arylboronic Acids
^{11}B NMR	δ 28–34 ppm (broad singlet)[13][14]
^1H NMR	δ 7.0–9.0 ppm (Aromatic H), variable broad singlet (B-OH)[13]
IR (cm^{-1})	3600–3200 (O-H, broad), ~1350 (B-O), ~1090 (B-O)[14][15]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.[14] The spectrum of **(4-(Pyridin-3-yl)phenyl)boronic acid** is characterized by:

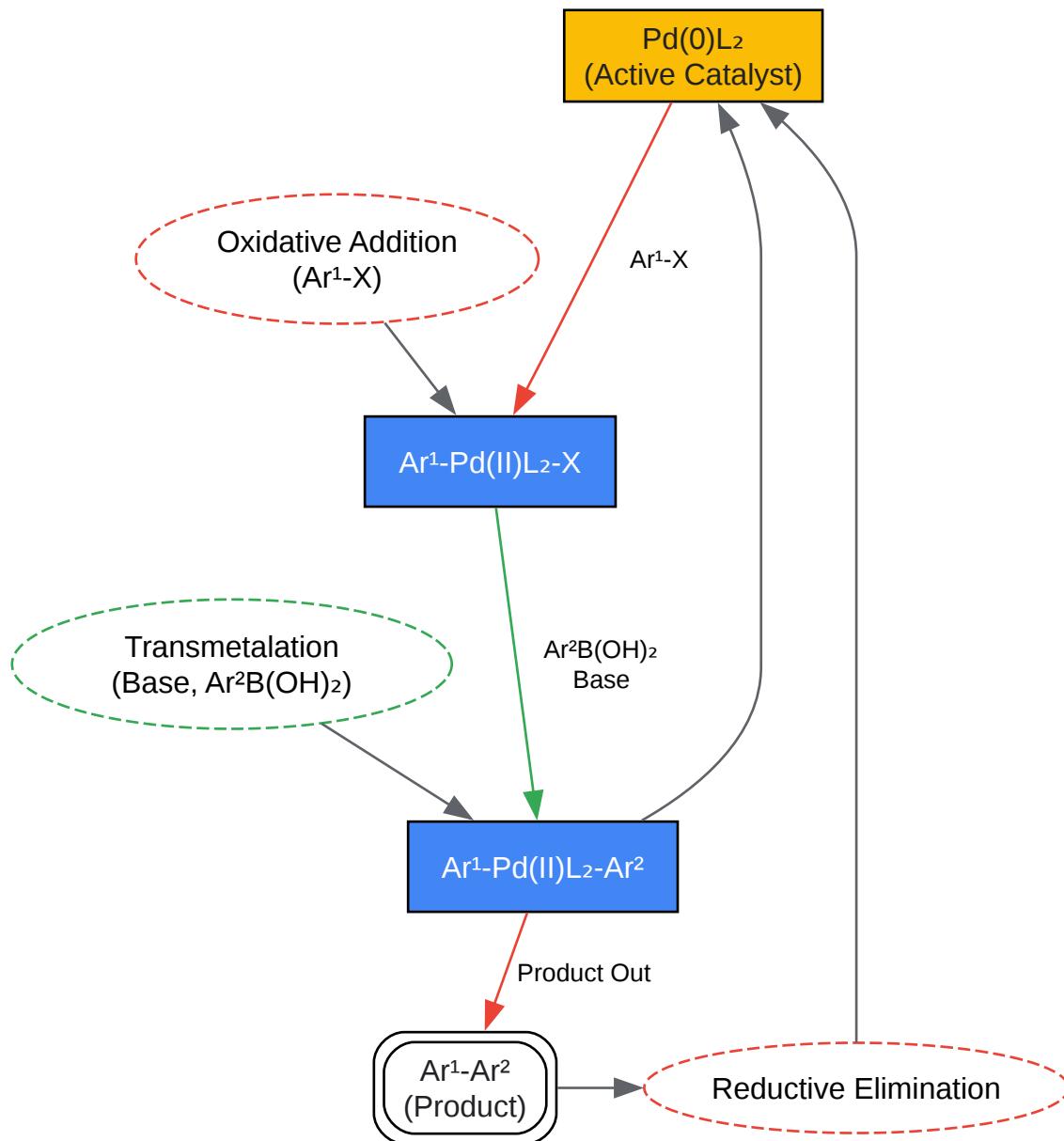
- A very broad and strong absorption band in the 3600–3200 cm^{-1} region, indicative of the O-H stretching of the hydrogen-bonded hydroxyl groups.[15]
- Strong, characteristic B-O stretching vibrations typically found around 1350 cm^{-1} and 1090 cm^{-1} .
- Aromatic C=C and C=N stretching bands in the 1600–1400 cm^{-1} region.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information in the solid state. While the specific crystal structure for the title compound is not widely published, data from analogous functionalized pyridylboronic acids and substituted phenylboronic acids confirm the planarity of the core structure, the trigonal geometry at the boron atom, and the formation of hydrogen-bonded dimers.[12][17] These studies provide precise bond lengths and angles, offering a static snapshot of the intermolecular forces at play.[17]

Reactivity and Synthetic Utility

The utility of **(4-(Pyridin-3-yl)phenyl)boronic acid** is defined by its reactivity, which is dominated by its participation in the Suzuki-Miyaura coupling.


The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds between sp^2 -hybridized carbon atoms.[3][18] In this reaction, **(4-(Pyridin-3-yl)phenyl)boronic acid** serves as the organoboron nucleophile, which couples with an organohalide (or triflate) electrophile.

The reaction proceeds via a well-established catalytic cycle:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide ($\text{Ar}^1\text{-X}$), forming a Pd(II) intermediate.
- Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar^2) is transferred from boron to the palladium center, displacing the halide. This is the crucial step where the boronic acid enters the cycle.

- Reductive Elimination: The two organic groups (Ar^1 and Ar^2) on the palladium center couple to form the new biaryl product ($\text{Ar}^1\text{-Ar}^2$), regenerating the $\text{Pd}(0)$ catalyst, which can then begin a new cycle.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols are generalized from established procedures.

Protocol: Synthesis of (4-(Pyridin-3-yl)phenyl)boronic acid

This synthesis is typically achieved via a lithium-halogen exchange followed by borylation and hydrolysis.[\[19\]](#)[\[20\]](#)

Self-Validating System: The success of each step is monitored. The formation of the organolithium is indicated by a color change. The reaction progress can be monitored by thin-layer chromatography (TLC). The final product's identity and purity are confirmed by NMR and mass spectrometry.

- **Reaction Setup:** To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add 4-(3-bromophenyl)pyridine and an anhydrous solvent such as tetrahydrofuran (THF).
- **Organolithium Formation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir for 1 hour at -78 °C.
- **Borylation:** To the newly formed organolithium solution, add triisopropyl borate dropwise, ensuring the temperature remains at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
- **Hydrolysis and Workup:** Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Adjust the pH to approximately 6-7 with dilute hydrochloric acid. This step hydrolyzes the boronate ester to the desired boronic acid.
- **Isolation and Purification:** The product often precipitates from the solution. Collect the solid by vacuum filtration. Wash the filter cake with water and a non-polar organic solvent like diethyl ether or hexanes to remove impurities. The product can be further purified by recrystallization if necessary.

Protocol: NMR Sample Preparation and Analysis

Overcoming the challenge of oligomerization is key to obtaining high-quality NMR data.[\[16\]](#)

- Sample Preparation: Dissolve 5-10 mg of the boronic acid in approximately 0.6 mL of a deuterated polar solvent (e.g., DMSO-d₆ or Methanol-d₄) in a standard 5 mm NMR tube.
- Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- Data Acquisition:
 - ¹H NMR: Acquire a standard proton spectrum. If the B-OH peak is overly broad or interfering, add one drop of D₂O to the tube, shake, and re-acquire the spectrum.
 - ¹¹B NMR: Using a broadband probe, acquire the ¹¹B spectrum. This is often done without proton decoupling. A wider spectral width may be needed compared to ¹H or ¹³C experiments.
 - ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans may be required due to the low natural abundance of ¹³C.

Conclusion

(4-(Pyridin-3-yl)phenyl)boronic acid is a sophisticated chemical tool whose value lies in its precise molecular architecture. The sp²-hybridized, Lewis acidic boron center, combined with the strategic placement of the phenyl and pyridyl rings, creates a reagent perfectly tailored for modern organic synthesis. Its structure is defined by planarity, extensive hydrogen bonding, and a dynamic equilibrium with its boroxine anhydride. A thorough understanding of this structure, bonding, and reactivity, validated through rigorous spectroscopic and synthetic protocols, is essential for its effective application in the development of novel therapeutics and advanced materials.

References

- ChemBK. (2024). 4-(Pyridin-3-yl)phenylboronic acid.
- Widdifield, C. M., et al. (2012). Solid-state ¹¹B and ¹³C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- National Institutes of Health (NIH). (n.d.). ¹¹B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. *The Journal of Organic Chemistry*.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. *Inorganic Chemistry*.
- Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization.
- National Institutes of Health (NIH). (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Wikipedia. (n.d.). Phenylboronic acid.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Wikipedia. (n.d.). Boronic acid.
- MDPI. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids.
- ResearchGate. (n.d.). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study.
- National Institutes of Health (NIH). (n.d.). Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.
- Organic Syntheses. (n.d.). 3-pyridylboronic acid.
- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. (n.d.). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents.
- PubChem. (n.d.). [3-(Pyridin-4-ylmethoxy)phenyl]boronic acid.
- Matrix Fine Chemicals. (n.d.). (4-PHENYLPYRIDIN-3-YL)BORONIC ACID.
- National Institutes of Health (NIH). (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds.
- National Institutes of Health (NIH). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. (4-(Pyridin-3-yl)phenyl)boronic acid | 170230-28-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nbinno.com [nbino.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]
- 19. 4-(pyridin-4-yl)phenylboronic acid | 1045332-30-6 [chemicalbook.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [(4-(Pyridin-3-yl)phenyl)boronic acid structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187636#4-pyridin-3-yl-phenyl-boronic-acid-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com